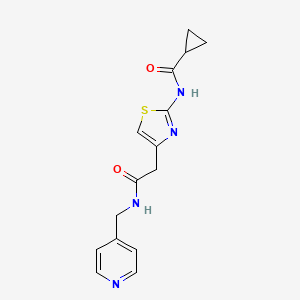

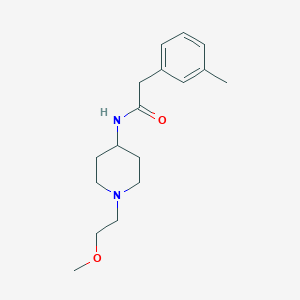

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-Nitro-2-pyridinyl)piperidine-3-methanol” is a special chemical offered by several providers such as Alfa Chemistry , ECHEMI , and Amerigo Scientific . It’s used in life science research .

Molecular Structure Analysis

The molecular weight of “1-(5-Nitro-2-pyridinyl)piperidine-3-methanol” is 237.25500 .Physical And Chemical Properties Analysis

This compound has a boiling point of 446.1ºC at 760 mmHg, a flash point of 223.6ºC, and a density of 1.28g/cm3 . It also has a Polar Surface Area (PSA) of 82.18000 and a LogP of 1.78670 .Aplicaciones Científicas De Investigación

Nitroxyl Radicals Development

- Antioxidants, Contrast Agents, Spin Probes : Piperidine nitroxyl radicals are known for their applications as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Their reactivity with free radicals and reductants depends on their structural composition. Notably, some piperidine nitroxyl radicals exhibit resistance to reduction by ascorbic acid, enhancing their functionality in these applications (Kinoshita et al., 2009).

Reaction Dynamics and Stability

- Reduction and Destruction Rates : Different nitroxides, including piperidine and hydropyridine nitroxides, have been studied for their reduction rates in chemical and biological systems. This research is crucial for understanding their stability and reactivity, which is essential for their practical applications (Belkin et al., 1987).

Corrosion Inhibition

- Protection Against Iron Corrosion : Piperidine derivatives have been investigated for their role in inhibiting the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds have been shown to be effective in adsorbing on metal surfaces, thereby preventing corrosion (Kaya et al., 2016).

Medicinal Applications

- Anticancer and Antioxidant Drugs : Nitroxides, including piperidine derivatives, have found use as antioxidants and anticancer drugs. Their redox cycling capability makes them unique among antioxidants, and they have shown promise in treating various cancer types (Lewandowski & Gwoździński, 2017); (Likhtenshtein, 2020).

Magnetic Resonance Imaging (MRI)

- Contrast Agents in MRI : The reduction of nitroxides in tissue homogenates and the presence of ascorbic acid impacts their use as contrast agents in MRI. Studies have shown that the reduction is faster for piperidine than for pyrrolidine nitroxides, influencing their suitability as pharmaceutical contrast-enhancing agents (Couet et al., 1985).

Chemical Synthesis and Molecular Design

- Synthetic Approaches and Molecular Dynamics : Research in synthetic chemistry involving piperidine rings, such as the development of novel synthetic routes for pyrrolopyrimidine derivatives and the study of redox potentials of cyclic nitroxides, contributes to the expansion of applications in various chemical and pharmaceutical areas (Yoneda et al., 1981); (Blinco et al., 2008).

Nitropyridine Synthesis

- Synthesis of Pyridine Derivatives : The synthesis of nitropyridines, which involves pyridine and piperidine rings, is crucial in pharmaceuticals and agrochemistry. Efficient synthesis methods for these compounds are of high demand due to their wide spectrum of biological activity (Ivanova et al., 2021).

Propiedades

IUPAC Name |

5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-3-5-16(6-4-8)10-2-1-9(7-15-10)17(18)19/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUCCKWXVGIKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2882599.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)